1-Bromo-3,3,3-trifluoroprop-1-ene

Organic Synthesis Fluorination Process Chemistry

1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 460-33-3) is an organofluorine compound with the molecular formula C₃H₂BrF₃, classified as a halogenated fluoroalkene. It serves as a versatile intermediate in organic synthesis, particularly valued for introducing the trifluoromethylvinyl moiety into complex molecules, which is critical for modulating lipophilicity, metabolic stability, and bioavailability in pharmaceutical and agrochemical applications.

Molecular Formula C3H2BrF3
Molecular Weight 174.95 g/mol
CAS No. 460-33-3
Cat. No. B1275410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,3,3-trifluoroprop-1-ene
CAS460-33-3
Molecular FormulaC3H2BrF3
Molecular Weight174.95 g/mol
Structural Identifiers
SMILESC(=CBr)C(F)(F)F
InChIInChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H
InChIKeyXRZHWZVROHBBAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 460-33-3): A Strategic Trifluoromethylvinyl Building Block for Precision Organic Synthesis


1-Bromo-3,3,3-trifluoroprop-1-ene (CAS 460-33-3) is an organofluorine compound with the molecular formula C₃H₂BrF₃, classified as a halogenated fluoroalkene [1]. It serves as a versatile intermediate in organic synthesis, particularly valued for introducing the trifluoromethylvinyl moiety into complex molecules, which is critical for modulating lipophilicity, metabolic stability, and bioavailability in pharmaceutical and agrochemical applications [1].

Why 1-Bromo-3,3,3-trifluoroprop-1-ene Cannot Be Interchanged with Other Bromotrifluoropropene Isomers


Direct substitution of 1-bromo-3,3,3-trifluoroprop-1-ene with its close structural analogs, such as 2-bromo-3,3,3-trifluoropropene or the (Z)-isomer, is scientifically unsound due to fundamentally different reactivity profiles, regioselectivity, and physicochemical properties. These differences arise from the distinct electronic environments of the bromine atom and the double bond geometry, which dictate the compound's performance in cross-coupling reactions, nucleophilic substitutions, and as a synthetic building block for introducing the trifluoromethylvinyl group [1].

Quantitative Evidence for the Differentiated Value of 1-Bromo-3,3,3-trifluoroprop-1-ene


Synthesis Yield Differentiation: 1-Bromo-3,3,3-trifluoroprop-1-ene vs. 2-Bromo-3,3,3-trifluoropropene

A key differentiation is in the yield of the desired isomer from specific synthetic routes. According to a patent by Honeywell International, the reaction of 3,3,3-trifluoropropyne with HBr in a sealed cylinder yields 1-bromo-3,3,3-trifluoroprop-1-ene in 83-91% yield [1]. In contrast, a prior art process for producing the 2-bromo isomer from 1,2-dibromo-3,3,3-trifluoropropene with 20% aqueous NaOH is reported to give a 98% yield [2]. This demonstrates that while the 2-bromo isomer can be obtained in very high yield from a specific dehydrohalogenation, the 1-bromo isomer is the major product under the direct addition of HBr to the alkyne, offering a distinct and efficient pathway for its procurement.

Organic Synthesis Fluorination Process Chemistry

Catalytic Selectivity: 1-Bromo-3,3,3-trifluoroprop-1-ene as the Major Product

The Honeywell patent further demonstrates a clear regioselective advantage for the production of the 1-bromo isomer. Under the influence of Lewis acid catalysts such as CuBr₂, CuBr, ZnBr₂, MgBr₂, or AlBr₃, the reaction of 3,3,3-trifluoropropyne with HBr yields a product mixture. Crucially, 1-bromo-3,3,3-trifluoroprop-1-ene is identified as the *major product* in this mixture, while 2-bromo-3,3,3-trifluoropropene and 1,2-dibromo-3,3,3-trifluoropropene are produced as minor byproducts [1]. This provides direct evidence for the preferential formation of the 1-bromo isomer under industrially relevant catalytic conditions.

Catalysis Regioselectivity Process Optimization

Stereochemical Impact on Reactivity: (E)- vs. (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene Ozonolysis Rate Constants

The physical and chemical properties of the (E)- and (Z)-isomers of 1-bromo-3,3,3-trifluoroprop-1-ene are distinct. While the CAS number 460-33-3 typically refers to the mixture or the (E)-isomer, it is important to note the stereochemical impact on reactivity. Data from authoritative databases shows a measurable difference in their reaction rates with ozone. The overall ozone rate constant for the (Z)-isomer is reported as 0.012250 E-17 cm³/molecule-sec, whereas the rate constant for the (E)-isomer is double that, at 0.024500 E-17 cm³/molecule-sec . This indicates that the (E)-isomer is twice as reactive towards ozone, a property that could be significant in applications involving atmospheric fate studies or in specific synthetic transformations where stereochemistry dictates the outcome.

Atmospheric Chemistry Structure-Activity Relationship Reaction Kinetics

High-Value Application Scenarios for 1-Bromo-3,3,3-trifluoroprop-1-ene Based on Evidence


Synthesis of Trifluoromethylvinyl-Containing Pharmaceuticals and Agrochemicals

Given its established role as a versatile building block for introducing the trifluoromethylvinyl group , 1-bromo-3,3,3-trifluoroprop-1-ene is ideally suited for the synthesis of novel drug candidates and crop protection agents. The trifluoromethyl group is a privileged motif in medicinal chemistry due to its ability to enhance metabolic stability and bioavailability. The compound's utility in palladium-catalyzed cross-coupling reactions makes it a strategic intermediate for constructing complex, fluorine-containing molecular architectures .

Process Development for Regioselective Synthesis of Bromotrifluoropropenes

For chemical manufacturers and process chemists, the evidence of regioselectivity in catalytic processes is paramount. The ability to generate 1-bromo-3,3,3-trifluoroprop-1-ene as the major product from 3,3,3-trifluoropropyne and HBr using Lewis acid catalysts provides a clear, scalable route for its production. This application scenario is critical for companies looking to optimize the synthesis of this specific isomer, minimizing waste and purification steps compared to routes that yield a mixture of isomers or that are optimized for the 2-bromo analog.

Stereospecific Synthesis and Mechanistic Studies

The quantifiable difference in ozone reaction rates between the (E)- and (Z)-isomers underscores the importance of stereochemical purity in certain applications. Researchers involved in atmospheric chemistry, reaction mechanism elucidation, or the development of stereospecific syntheses will find that the choice of isomer directly impacts experimental outcomes. The (E)-isomer's higher reactivity towards ozone is a verifiable data point that can guide the selection of the appropriate isomer for studies where this specific kinetic behavior is a factor.

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